3-[(Diphenylmethyl)amino]propan-1-ol
Description
3-[(Diphenylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is also known by its IUPAC name, 3-(benzhydrylamino)-1-propanol . This compound is characterized by the presence of a benzhydryl group attached to an amino group, which is further connected to a propanol chain.
Properties
IUPAC Name |
3-(benzhydrylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWLGEWGKOXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514202 | |
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164165-32-6 | |
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethyl)amino]propan-1-ol typically involves the reaction of benzhydrylamine with an appropriate propanol derivative under controlled conditions . One common method includes the reaction of benzhydrylamine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Benzhydrylamine.
Substitution: Various substituted benzhydryl derivatives depending on the reagent used.
Scientific Research Applications
3-[(Diphenylmethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Diphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propanol: This compound has a similar structure but with a dimethylamino group instead of a benzhydryl group.
3-(Diphenylmethyl)amino]propan-2-ol: Similar structure with a different position of the hydroxyl group.
Uniqueness
3-[(Diphenylmethyl)amino]propan-1-ol is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-[(Diphenylmethyl)amino]propan-1-ol, also known by its CAS number 164165-32-6, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO, with a molecular weight of 255.34 g/mol. The compound features a diphenylmethyl group attached to a propanol chain, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into related compounds suggest potential benefits in neurodegenerative conditions.
Biological Activity Overview
Research has highlighted several key areas regarding the biological activity of this compound:
Anticancer Properties
Recent studies have explored the cytotoxic effects of diphenylmethyl derivatives on various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against MCF-7 breast cancer cells.
These findings indicate that this compound may possess comparable efficacy to established anticancer agents like Tamoxifen.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several diphenylmethyl derivatives on human cancer cell lines using the MTT assay. Results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value lower than that of Tamoxifen, suggesting its potential as an alternative therapeutic agent in breast cancer treatment .
- Neuroprotective Screening : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. While direct studies on this compound were not available, the results from similar compounds indicated a promising avenue for further research into this compound's neuroprotective capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
